molecular formula C15H25NO5 B3012956 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid CAS No. 2230798-51-1

2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid

Cat. No.: B3012956
CAS No.: 2230798-51-1
M. Wt: 299.367
InChI Key: JRQPQIOKVCANRZ-UHFFFAOYSA-N
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Description

2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid (CAS 2230798-51-1) is a high-value spirocyclic building block with a molecular formula of C15H25NO5 and a molecular weight of 299.36 g/mol . This compound is specifically designed for use in medicinal chemistry and drug discovery research. It belongs to a class of spirocyclic scaffolds that are prized for their three-dimensional, rigid structures, which enable a more effective exploration of chemical space compared to flat, aromatic systems . The scaffold features two points of orthogonal diversification: the carboxylic acid group and the Boc-protected amine. The presence of the spirocyclic system, incorporating an 8-oxa-2-azaspiro[4.5]decane core, creates a well-defined architecture that holds substituents in specific spatial orientations . This rigidity allows researchers to study the precise effects of substituent placement on biological activity and molecular properties, making it an ideal candidate for creating focused compound libraries in parallel synthesis efforts . The tert-butoxycarbonyl (Boc) group provides a versatile protective handle for the secondary amine, allowing for selective deprotection and further functionalization under mild acidic conditions. The acetic acid side chain offers a convenient site for further derivatization, such as amide coupling or esterification. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-10-15(4-6-20-7-5-15)9-11(16)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQPQIOKVCANRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[45]decan-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound's azaspiro structure is significant in drug design, particularly for developing novel therapeutics targeting various diseases. The spirocyclic framework is known to enhance biological activity and selectivity due to its unique spatial arrangement, which can improve binding affinity to biological targets.

Case Studies:
Recent studies have explored the potential of similar spiro compounds as inhibitors for certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown promise as inhibitors of proteases and kinases, which are critical in cancer therapy .

Organic Synthesis

Building Block:
2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical modifications, making it versatile for synthesizing more complex molecules.

Synthetic Pathways:
Researchers have utilized this compound to create derivatives that can be used in further synthetic applications, including the preparation of peptide-like structures and other heterocycles .

Polymer Science

Polymerization Applications:
The compound can be employed as a monomer or co-monomer in the synthesis of polymers with specific properties. Its ability to undergo polymerization reactions allows for the creation of materials with tailored functionalities.

Material Properties:
Polymers derived from this compound have been studied for their mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives .

Analytical Chemistry

Analytical Techniques:
Due to its distinctive structure, this compound can be analyzed using various spectroscopic methods such as NMR and mass spectrometry. These techniques help characterize the compound and monitor its transformations during chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous spirocyclic compounds, emphasizing differences in substituents, physicochemical properties, and applications:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Melting Point (°C) Biological/Industrial Relevance Source
2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid (1160246-87-6) C₁₆H₂₅NO₅ 299.36 Boc-protected amine, oxa ring, acetic acid chain Not reported Intermediate for kinase inhibitors
2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid (851170-87-1) C₁₁H₁₆N₂O₄ 240.26 Methyl group, 2,4-dioxo hydantoin core Not reported Potential protease inhibitor scaffold
2-(1-Benzyl-2,4-dioxo-8-phenyl-1,3-diazaspiro[4.5]decan-3-yl)acetic acid (23) C₂₅H₂₅N₂O₄ 433.48 Benzyl, phenyl groups, hydantoin core 129–131 Anti-proliferative activity
8-(tert-Butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid (1160246-88-7) C₁₄H₂₃NO₅ 285.34 Boc-protected amine, oxa ring, carboxylic acid Not reported Synthetic intermediate
2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid C₂₀H₂₈N₃O₅ 390.46 Boc-protected triaza ring, phenyl group, ketone Discontinued DNA-encoded library (DEL) derivatives

Key Comparative Insights:

Structural Variations :

  • The hydantoin-based analogs (e.g., compounds 23 and 851170-87-1) lack the Boc group but incorporate dioxo or phenyl substituents, which may enhance rigidity and hydrogen-bonding capacity .
  • Triazaspiro derivatives (e.g., CAS 1160246-88-7) replace the oxa ring with additional nitrogen atoms, altering electronic properties and solubility .

Physicochemical Properties :

  • The Boc group in the target compound improves lipophilicity (logP ~2.5 estimated) compared to polar hydantoin derivatives .
  • Melting Points : Hydantoin derivatives (e.g., compound 23) exhibit higher melting points (129–131°C) due to crystalline hydantoin cores, whereas Boc-protected spirocycles often remain amorphous .

Synthetic Utility :

  • The target compound’s Boc group facilitates deprotection under mild acidic conditions (e.g., TFA), enabling modular synthesis of amine-containing drug candidates .
  • Discontinued analogs (e.g., 10-F213783) highlight challenges in scalability or stability, underscoring the target compound’s commercial viability .

Biological Activity: Hydantoin derivatives (e.g., 851170-87-1) show promise in protease inhibition due to their electrophilic dioxo groups .

Biological Activity

2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological applications. This compound includes a tert-butoxycarbonyl (Boc) protecting group, an oxa-azaspiro ring system, and an acetic acid moiety, which contribute to its stability and rigidity, making it an interesting subject for various chemical and biological studies.

The molecular formula of this compound is C14H23NO5C_{14}H_{23}NO_5 with a molecular weight of 285.34 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC14H23NO5C_{14}H_{23}NO_5
Molecular Weight285.34 g/mol
CAS Number2230798-51-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to bind effectively to these biomolecules, modulating their activity. Research indicates that the compound may influence biochemical pathways relevant to various therapeutic areas.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds related to the spirocyclic structure of 2-(2-(tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan). For instance, compounds with similar structures have demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL for the most effective analogs .

Enzyme Inhibition

Compounds derived from the same structural class have been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. For example, dual inhibitors targeting DNA gyrase and topoisomerase IV exhibited low nanomolar inhibition, indicating strong antibacterial properties . Although specific data on this compound is limited, its structural similarities suggest potential enzyme inhibition capabilities.

Study on Structural Analogues

A study focusing on similar spirocyclic compounds demonstrated that modifications in the substituents could significantly enhance antibacterial activity. For example, introducing hydroxyl groups or varying the Boc protecting group led to improved interactions with bacterial enzymes . These findings suggest that systematic modifications of the acetic acid moiety in 2-(2-(tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan can lead to enhanced biological activity.

In Vivo Efficacy

In vivo studies involving structurally related compounds have shown promising results in animal models of bacterial infections. One compound demonstrated significant efficacy against vancomycin-intermediate Staphylococcus aureus (VISA), highlighting the potential therapeutic applications of spirocyclic compounds in treating resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid?

  • Methodological Answer : The synthesis involves a multi-step sequence starting with tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate. Hydrolysis with 35% HCl under reflux yields 8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid hydrochloride. Subsequent Boc protection using Boc₂O in a dioxane/water mixture with K₂CO₃, followed by acidification and purification, affords the final compound. Key steps include optimizing reaction times (e.g., 16-hour reflux) and solvent ratios (e.g., dioxane/water 2:1) to achieve a 38% yield after purification .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Characterization employs:

  • 1H/13C NMR : Peaks at δ 4.25–4.00 (m, 1H) and 176.23 ppm (carboxylic acid) confirm the spirocyclic backbone and Boc group.
  • Elemental Analysis : Matches calculated values (e.g., C 58.93%, H 8.13%, N 4.91%) to validate purity.
  • LCMS : [M−H]⁻ peak at m/z 284.2 aligns with the molecular formula C₁₄H₂₃NO₅ .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : The compound is classified under acute toxicity (H302, H312) and causes severe eye irritation (H319). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact by using chemical-resistant gloves (e.g., nitrile). In case of spills, isolate with sand or concrete and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic yields be improved during Boc protection of the spirocyclic intermediate?

  • Methodological Answer : Yield optimization (12.1% in the original protocol) may involve:

  • Reagent Stoichiometry : Adjusting Boc₂O from 1.2 to 1.5 equivalents to drive the reaction.
  • Temperature Control : Stirring at 0–5°C during Boc₂O addition to minimize side reactions.
  • Purification : Replace MTBE washes with ethyl acetate for better solubility of intermediates .

Q. What structural modifications to the spirocyclic core enhance biological activity?

  • Methodological Answer : Analogues with antiviral/antiparasitic activity (e.g., spirocarbocyclic hydantoins) suggest:

  • Substitution Patterns : Introducing phenyl groups at position 8 (e.g., compound 23 in ) improves trypanocidal activity.
  • Scaffold Rigidity : Replacing the oxa group with sulfur (e.g., thia-spiro analogues) may enhance metabolic stability .

Q. How to resolve discrepancies in NMR data interpretation for the spirocyclic system?

  • Methodological Answer : Complex splitting (e.g., δ 3.41, dq J = 19.3, 10.0 Hz) arises from restricted rotation of the spirocyclic ring. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC can correlate δ 4.25–4.00 (m, 1H) to the quaternary carbon at 80.08 ppm, confirming the spiro junction .

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